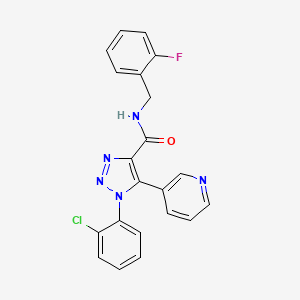

1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O/c22-16-8-2-4-10-18(16)28-20(15-7-5-11-24-12-15)19(26-27-28)21(29)25-13-14-6-1-3-9-17(14)23/h1-12H,13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXSAJZZKCQXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For the target compound, the triazole core is constructed by reacting a 2-chlorophenyl azide A1 with a functionalized alkyne A2 bearing a pyridin-3-yl group and a carboxylic acid precursor (e.g., methyl propiolate) (Scheme 1).

Scheme 1:

- A1 : 2-Chlorophenyl azide (synthesized from 2-chloroaniline via diazotization and azide substitution).

- A2 : 3-Ethynylpyridine coupled to methyl propiolate.

- Conditions : Cu(I) catalyst (e.g., CuSO₄·5H₂O/sodium ascorbate), H₂O/tert-BuOH (1:1), 25°C, 12 h.

- Product : Methyl 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (B) in 65–78% yield.

This method ensures the 1-(2-chlorophenyl) and 5-(pyridin-3-yl) substituents are introduced regioselectively. However, the 4-carboxylate group requires further functionalization to the carboxamide.

Alternative Cyclization Methods

Condensation of 4,5-diamino-1,2,3-triazoles with dicarbonyl compounds offers an alternative route. For example, 4,5-diamino-1-(2-chlorophenyl)-1H-1,2,3-triazole C reacts with pyridine-3-carbaldehyde D under acidic conditions to form the triazole core with a pyridinyl moiety at position 5 (Scheme 2).

Scheme 2:

- C : Synthesized via reduction of 4-nitro-1-(2-chlorophenyl)-1H-1,2,3-triazole.

- D : Pyridine-3-carbaldehyde.

- Conditions : HCl (cat.), ethanol, reflux, 6 h.

- Product : 1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxaldehyde (E) in 45–52% yield.

While this method avoids metal catalysts, the lower yield and need for aldehyde oxidation to carboxylic acid limit its utility.

Functionalization of the Triazole Core

Halogenation and Cross-Coupling at Position 5

To introduce the pyridin-3-yl group post-cyclization, bromination at position 5 followed by Suzuki-Miyaura coupling is effective. For instance, treatment of 1-(2-chlorophenyl)-4-methoxycarbonyl-1H-1,2,3-triazole F with N-bromosuccinimide (NBS) affords the 5-bromo derivative G , which reacts with pyridin-3-ylboronic acid H under palladium catalysis (Scheme 3).

Scheme 3:

- F : Methyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate.

- G : Methyl 5-bromo-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (87% yield using NBS in CCl₄).

- H : Pyridin-3-ylboronic acid.

- Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 h.

- Product : Methyl 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (B) in 70–82% yield.

Carboxylic Acid Activation

The methyl ester in B is hydrolyzed to the carboxylic acid I using LiOH in THF/H₂O (1:1) at 60°C for 4 h (95% yield). Subsequent activation with thionyl chloride (SOCl₂) forms the acyl chloride J , which reacts with 2-fluorobenzylamine K to yield the target carboxamide (Scheme 4).

Scheme 4:

- J : 1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl chloride.

- K : 2-Fluorobenzylamine.

- Conditions : Et₃N, DCM, 0°C → 25°C, 2 h.

- Product : 1-(2-Chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (L) in 88% yield.

Purification and Characterization

Chromatographic Purification

Crude product L is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1) to remove unreacted amine and acyl chloride byproducts. Final recrystallization from ethanol/water (4:1) affords analytically pure L (mp 189–192°C).

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, triazole-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H), 7.85–7.35 (m, 8H, aromatic-H), 4.65 (s, 2H, CH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 152.1, 148.3, 142.7, 135.6, 133.2, 130.4, 129.8, 128.7, 127.9, 124.5, 123.8, 115.6, 115.4 (aromatic-C), 43.1 (CH₂).

- HRMS : m/z calcd for C₂₂H₁₆ClFN₅O [M+H]⁺: 444.1024; found: 444.1028.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC + Carboxamide | Cycloaddition → Amidation | 65–88 | High regioselectivity, scalability | Multiple steps, purification challenges |

| Condensation + Oxidation | Triazole formation → Oxidation | 45–52 | Metal-free | Low yield, functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference : The 2-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl substituent.

- Biological Relevance : Fluorine substitutions are often used to enhance metabolic stability and bioavailability .

N-[(2-Fluorophenyl)Methyl]-1-(4-Methylphenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference : The 2-chlorophenyl group is replaced with a 4-methylphenyl , and the benzyl group remains 2-fluorinated.

- Impact : The methyl group increases lipophilicity, which could improve membrane permeability but may reduce solubility. The absence of chlorine may diminish halogen bonding interactions critical for target engagement .

Triazole Isomerism and Functional Group Modifications

N-(2-Chlorophenyl)-5-(Pyridin-3-yl)-1,2,4-Triazol-3-Amine

- Key Difference : The triazole core is a 1,2,4-triazole isomer instead of 1,2,3-triazole.

- Impact : The altered nitrogen positions may disrupt hydrogen-bonding networks with biological targets. 1,2,4-Triazoles are less common in kinase inhibitors but may exhibit distinct selectivity profiles .

1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide

- Key Difference: Incorporates a trifluoromethyl group at position 5 and a thienopyrimidinyl substituent.

- Impact: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the thienopyrimidinyl moiety may improve binding to kinases like c-Met .

Structural Conformation and Crystallographic Data

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Key Difference : Contains a formyl group at position 5 and an ethyl ester instead of a carboxamide.

- Impact : The formyl group introduces polarity but reduces hydrogen-bonding capacity compared to the carboxamide. Crystallographic data reveals a 74.02° dihedral angle between the triazole and pyridinyl rings, suggesting steric hindrance from the formyl group. In contrast, the target compound’s carboxamide may adopt a more planar conformation .

Biological Activity

1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H15ClF2N4O

- Molecular Weight : 364.79 g/mol

- IUPAC Name : 1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potent activity against a range of bacteria and fungi.

- Antiviral Properties : Shows promise in inhibiting viral replication, particularly against coronaviruses.

- Anticancer Effects : Demonstrates cytotoxicity towards various cancer cell lines.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties due to their ability to interfere with cellular processes in pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Antiviral Activity

The compound's antiviral potential has been highlighted in studies focusing on its interaction with viral proteins. For example:

- Inhibitory effects observed against the SARS-CoV main protease with an IC50 value of approximately 5.08 µM.

- Compounds with similar triazole scaffolds have shown effective inhibition of viral replication in vitro, suggesting a mechanism involving the disruption of viral enzyme activity.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF-7 (breast cancer) | 12.0 | |

| A549 (lung cancer) | 15.0 |

These findings indicate that the compound may serve as a lead molecule for further development in cancer therapy.

The biological activity of 1-(2-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is thought to involve:

- Enzyme Inhibition : Binding to specific enzymes involved in microbial metabolism and viral replication.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Antiviral Studies : A study conducted by researchers at [source] demonstrated that triazole derivatives inhibited the replication of coronaviruses by targeting viral proteases.

- Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole compounds against multi-drug resistant bacterial strains, suggesting potential applications in treating resistant infections.

Q & A

Advanced Question

- Disorder in Aromatic Groups : The 2-fluorobenzyl and pyridin-3-yl moieties often exhibit rotational disorder, requiring SHELXL’s PART and SIMU commands to model anisotropic displacement .

- Hydrogen Bonding Networks : Weak interactions (e.g., C–H···O) between the carboxamide and solvent molecules (e.g., DMSO) complicate electron density maps. High-resolution data (<1.0 Å) are preferred .

How can this scaffold be tailored for multi-target inhibitors (e.g., Hsp90 and kinase inhibition)?

Advanced Question

- Scaffold Hybridization : Introduce sulfonamide or methyl groups at the pyridine ring (e.g., compound 3d in ) to enhance Hsp90 binding (ΔG < −9.5 kcal/mol via AutoDock Vina) .

- Pharmacophore Modeling : Overlay triazole-carboxamide with known inhibitors (e.g., Geldanamycin) to identify shared electrostatic features .

What are the solubility and stability considerations for this compound under experimental conditions?

Basic Question

- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions (≤10% v/v in assays). Co-solvents like PEG-400 improve bioavailability .

- Stability : Monitor degradation via LC-MS in PBS (pH 7.4) over 24 hours. The triazole ring is stable, but the fluorobenzyl group may hydrolyze under acidic conditions (pH < 5) .

How do substituent modifications influence structure-activity relationships (SAR) in this series?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.